molecular formula C17H14F2N2O3 B11006457 N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide

Cat. No.: B11006457
M. Wt: 332.30 g/mol
InChI Key: RLRDHSLCUHKGIZ-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with an amine and formaldehyde under acidic or basic conditions.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions using 2,6-difluorobenzyl halides.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetamide group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluorobenzyl group in This compound may confer unique properties such as increased lipophilicity, enhanced biological activity, or improved stability compared to other similar compounds.

Properties

Molecular Formula

C17H14F2N2O3

Molecular Weight

332.30 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide

InChI

InChI=1S/C17H14F2N2O3/c18-11-4-3-5-12(19)10(11)9-20-16(22)8-15-17(23)21-13-6-1-2-7-14(13)24-15/h1-7,15H,8-9H2,(H,20,22)(H,21,23)

InChI Key

RLRDHSLCUHKGIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

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